molecular formula C8H12ClNOS B13184715 3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol

3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol

Cat. No.: B13184715
M. Wt: 205.71 g/mol
InChI Key: PXHOGNBZCPHOGQ-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C7H10ClNOS It is characterized by the presence of an amino group, a chlorothiophene ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorothiophene-2-carbaldehyde with a suitable amine, followed by reduction and subsequent functional group transformations to introduce the hydroxyl group. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorothiophene ring or to convert the amino group to other functional groups.

    Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, various nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or deaminated products.

    Substitution: Formation of substituted thiophenes.

Scientific Research Applications

3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group and hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorothiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol: Similar structure but lacks the methyl group.

    3-Amino-1-(4-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol: Contains an additional methyl group compared to the target compound.

Uniqueness

3-Amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group adjacent to the amino and hydroxyl groups can influence its steric and electronic properties, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C8H12ClNOS

Molecular Weight

205.71 g/mol

IUPAC Name

3-amino-1-(4-chlorothiophen-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H12ClNOS/c1-5(3-10)8(11)7-2-6(9)4-12-7/h2,4-5,8,11H,3,10H2,1H3

InChI Key

PXHOGNBZCPHOGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC(=CS1)Cl)O

Origin of Product

United States

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